molecular formula C19H12O3S B7909546 3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione

3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione

Cat. No. B7909546
M. Wt: 320.4 g/mol
InChI Key: SYZIKJCLSNXJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione is a useful research compound. Its molecular formula is C19H12O3S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione involves the cyclization of a precursor compound containing a suitable diene and dienophile. The diene and dienophile will be linked through a sulfur atom to form the thiophene ring. The oxa bridge will be introduced through a nucleophilic addition reaction with an appropriate reagent.

Starting Materials
2,4-pentadien-1-ol, 2,4-pentadien-1-one, Sulfur, Sodium hydride, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide, Acetone, Methanol, Ethanol, Diethyl ether, Petroleum ethe

Reaction
Step 1: Protection of 2,4-pentadien-1-ol with acetic anhydride and sodium acetate to form diene 1, Step 2: Deprotonation of diene 1 with sodium hydride to form the corresponding anion, Step 3: Reaction of the anion with sulfur to form the thiophene ring, Step 4: Introduction of the oxa bridge through nucleophilic addition of methanol to the thiophene ring, Step 5: Oxidation of the resulting compound with hydrogen peroxide to form the desired product, 3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione

properties

IUPAC Name

3-oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3S/c20-17-16-12-6-2-4-8-14(12)23-15-10-9-11-5-1-3-7-13(11)19(15,16)18(21)22-17/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIKJCLSNXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=CC=C3C24C(=C5CC=CC=C5S3)C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione

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